molecular formula C17H17N5O4S B12192896 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide

Cat. No.: B12192896
M. Wt: 387.4 g/mol
InChI Key: CJASILJXQOQGPQ-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a complex organic compound featuring a thiadiazole ring and a pyrroloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the thiadiazole ring and the coupling of this ring with the pyrroloquinazoline moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with thiadiazole or pyrroloquinazoline structures, such as:

Uniqueness

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide

InChI

InChI=1S/C17H17N5O4S/c1-25-9-15-20-21-17(27-15)19-14(23)8-26-10-4-5-11-12(7-10)18-13-3-2-6-22(13)16(11)24/h4-5,7H,2-3,6,8-9H2,1H3,(H,19,21,23)

InChI Key

CJASILJXQOQGPQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3

Origin of Product

United States

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